molecular formula C10H14N2O6 B12582700 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione

1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione

Cat. No.: B12582700
M. Wt: 258.23 g/mol
InChI Key: NRJXZPWFUZOPTM-YGBUUZGLSA-N
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Description

1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione is a compound with significant importance in various scientific fields It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione typically involves the condensation of a pyrimidine base with a sugar moiety. One common method is the reaction of uracil with a protected ribose derivative, followed by deprotection steps to yield the final compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uronic acids, while substitution can produce halogenated nucleosides .

Scientific Research Applications

1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione is unique due to its specific hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable tool in research and medicine .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c13-3-5-8(9(16)6(4-14)18-5)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6-,8+,9+/m1/s1

InChI Key

NRJXZPWFUZOPTM-YGBUUZGLSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](O[C@@H]([C@@H]2O)CO)CO

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(OC(C2O)CO)CO

Origin of Product

United States

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